Mo–Mo Triple-Bond Length Comparison
The Mo≡Mo triple-bond length in [Cp*Mo(CO)₂]₂ is 2.488(3) Å, which is only 0.04 Å longer than the 2.448(1) Å observed in the non-methylated analogue Mo₂Cp₂(CO)₄, indicating that permethylation causes minimal perturbation to the metal–metal triple-bond core [1]. By contrast, this triple-bond distance is 0.75 Å shorter than the weak, unbridged Mo–Mo single-bond distance of 3.235(1) Å found in the tricarbonyl dimer [CpMo(CO)₃]₂, demonstrating a structurally distinct bonding regime that precludes functional interchange between these two dimer classes [1].
| Evidence Dimension | Mo–Mo bond length |
|---|---|
| Target Compound Data | 2.488(3) Å |
| Comparator Or Baseline | Mo₂Cp₂(CO)₄: 2.448(1) Å; [CpMo(CO)₃]₂: 3.235(1) Å (Mo–Mo single bond); mean [CpMo(CO)₃]₂ class: ~3.277 Å |
| Quantified Difference | +0.04 Å vs. Cp analogue (trivial); –0.75 Å vs. tricarbonyl dimer (profound) |
| Conditions | Single-crystal X-ray diffraction; centrosymmetric geometry for Cp* derivative, C₂h-2/m geometry for Cp analogue |
Why This Matters
The triple-bond character is retained upon Cp* substitution, confirming the compound is a genuine congener of the widely studied Cp analogue, not an intermediate-bond-order species that would exhibit divergent reactivity in metal–metal bond cleavage or cluster-building chemistry.
- [1] Jin, S.; Trogler, W. C.; Dahl, L. F. Molecular structure of the Mo≡Mo triple-bonded pentamethylcyclopentadienylmolybdenum dimer, Mo₂(η⁵-C₅Me₅)₂(CO)₄, and its geometrical relationship with the nonmethylated cyclopentadienyl analogue and corresponding chromium dimers. J. Organomet. Chem. 1983, 243 (1), 57–68. View Source
